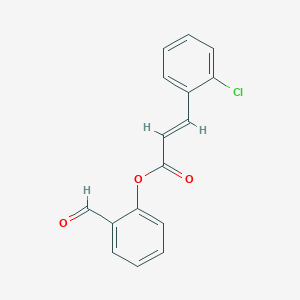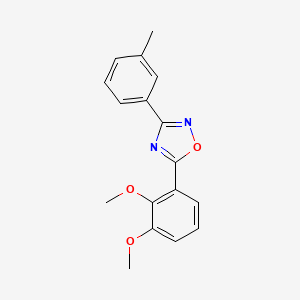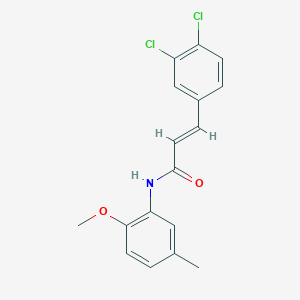
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide, also known as DT-13, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative properties. In
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide is not fully understood. However, it has been suggested that it exerts its anti-tumor effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, it has been shown to activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which can help protect cells from oxidative damage. In addition, it has been found to have a protective effect on the liver, reducing the risk of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide is that it has been found to be relatively non-toxic, with no significant adverse effects reported in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide. One area of interest is its potential as a treatment for Alzheimer's disease. It has been found to have neuroprotective effects, and may help prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Another potential application is in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal studies. Finally, more research is needed to fully understand its anti-tumor effects and potential as a cancer treatment.
Méthodes De Synthèse
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by the reaction with hydrazine hydrate to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hydrazinecarboxamide. The final step involves the reaction of this intermediate with 4-azido-1,2,4-triazole in the presence of acetic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4H-1,2,4-triazol-4-ylacetamide has been extensively studied for its anti-tumor activity. It has been found to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and liver cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for preventing the spread of cancer.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c18-10(15-16-6-13-14-7-16)5-17-11(19)8-3-1-2-4-9(8)12(17)20/h1-4,6-7H,5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPCAVIUBJYFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)

![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)
![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)

![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)